molecular formula C18H16N2 B8392088 6,7-Dihydro-5h-benzo[6,7]cyclohepta[1,2-b]quinolin-8-amine

6,7-Dihydro-5h-benzo[6,7]cyclohepta[1,2-b]quinolin-8-amine

Cat. No. B8392088
M. Wt: 260.3 g/mol
InChI Key: OGJOZPSURDGIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-5h-benzo[6,7]cyclohepta[1,2-b]quinolin-8-amine is a useful research compound. Its molecular formula is C18H16N2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dihydro-5h-benzo[6,7]cyclohepta[1,2-b]quinolin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dihydro-5h-benzo[6,7]cyclohepta[1,2-b]quinolin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,7-Dihydro-5h-benzo[6,7]cyclohepta[1,2-b]quinolin-8-amine

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

19-azatetracyclo[9.8.0.02,7.013,18]nonadeca-1(19),2,4,6,11,13,15,17-octaen-12-amine

InChI

InChI=1S/C18H16N2/c19-17-14-9-3-4-11-16(14)20-18-13-8-2-1-6-12(13)7-5-10-15(17)18/h1-4,6,8-9,11H,5,7,10H2,(H2,19,20)

InChI Key

OGJOZPSURDGIJG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3=NC4=CC=CC=C4C(=C3C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-amino-1-cyano-benzene (2.0 g, 16.9 mmol), 1-benzosuberone (6, 7, 8, 9-tetrahydrobenzocyclohepten-5-one) (3.0 g, 18.7 mmol) and boron trifluoride diethyl etherate(1M, 2.6 ml, 18.7 mmol) were treated according to the general procedure described herein to give the title compound.
Quantity
2 g
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reactant
Reaction Step One
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3 g
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reactant
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Quantity
2.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of anthranilonitrile (0.69 g, 5.8 mmol) and 1-benzosuberone (1.03 g, 0.96 mL, 6.4 mmol) in 25 mL anhydrous toluene was added boron trifluoride etherate (0.91 g, 0.81 mL, 6.4 mmol) slowly via syringe under a nitrogen atmosphere. The reaction was heated to reflux for 22 h. After cooling, sodium hydroxide solution (25 mL, 2 M, 50 mmol) was added. The reaction was heated to reflux for 23 h. After cooling, the reaction was diluted with ethyl acetate, washed with water (3×50 mL), brine (20 mL), dried over Na2SO4, filtered, and the solvent removed in vacuo. The residue (1.46 g) was dissolved in ethyl acetate:diethyl ether (1:1; 100 mL) with a trace of methanol (3 mL). To the solution was added 7 mL of a 1 N solution of HCl in diethyl ether. A resulting precipitate was collected by vacuum filtration and air-dried to provide the hydrochloride salt of the title compound as an off-white solid (1.30 g, 75%). MS (API+): M+1: 261 (100%); 1H NMR (300 MHz, DMSO-d6/TFA-d) d 2.13-2.29 (br m, 2H), 2.51-2.56 (br m, 2H), 2.56-2.75 (br m, 2H), 7.49 (d, J=7.0 Hz, 1H), 7.55-7.65 (m, 2H), 7.67-7.74 (m, 1H), 7.79 (d, J=7.8 Hz, 1H), 7.91-7.98 (m, 1H), 8.05 (d,J=8.7 Hz, 1H), 8.57 (d, J=8.7 Hz, 1H).
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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